molecular formula C11H13FN2O3 B2986367 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol CAS No. 1286272-69-2

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

Cat. No.: B2986367
CAS No.: 1286272-69-2
M. Wt: 240.234
InChI Key: ZAWPNGIZNNUZHU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is an organic compound that features a piperidine ring substituted with a fluoro and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol typically involves the reaction of 3-fluoro-2-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

Major Products

    Reduction: 1-(3-Fluoro-2-aminophenyl)piperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(3-Fluoro-2-nitrophenyl)piperidin-4-one.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in the design of probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperidine ring provides structural rigidity and can influence the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol
  • 1-(3-Aminophenyl)piperidin-4-ol
  • 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

Uniqueness

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the piperidine ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWPNGIZNNUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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